molecular formula C19H17N5O B13755463 7-Benzyl-6-benzyloxy-7h-purin-2-ylamine

7-Benzyl-6-benzyloxy-7h-purin-2-ylamine

Cat. No.: B13755463
M. Wt: 331.4 g/mol
InChI Key: ZNVQFYXIYWGAJR-UHFFFAOYSA-N
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Description

7-Benzyl-6-benzyloxy-7H-purin-2-ylamine is a chemical compound with the molecular formula C19H17N5O It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine typically involves the reaction of appropriate purine derivatives with benzylating agents. One common method is the benzylation of 6-benzyloxy-7H-purin-2-amine using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-6-benzyloxy-7H-purin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various substituted purine derivatives.

Scientific Research Applications

7-Benzyl-6-benzyloxy-7H-purin-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-7H-purin-2-amine: A closely related compound with similar chemical properties.

    2-Amino-6-benzyloxypurine: Another derivative of purine with potential biological activities.

    6-(Benzyloxy)-2-amino-7H-purine-7-acetonitrile:

Uniqueness

7-Benzyl-6-benzyloxy-7H-purin-2-ylamine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its benzyl and benzyloxy groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

7-benzyl-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C19H17N5O/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)24(13-21-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23)

InChI Key

ZNVQFYXIYWGAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)N)OCC4=CC=CC=C4

Origin of Product

United States

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